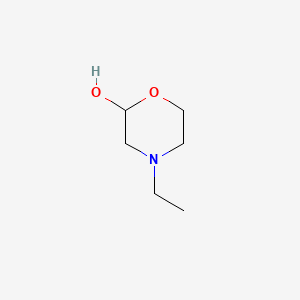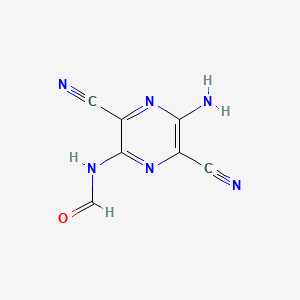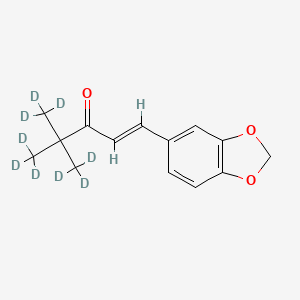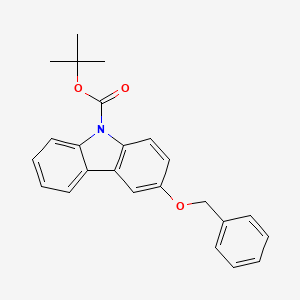
2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester (2-(4-FPA-d4-EtOAc)) is an organic compound belonging to the family of carboxylic esters. It is a fluorinated derivative of acetic acid and is used in a variety of scientific research applications. 2-(4-FPA-d4-EtOAc) is an important compound for peptide synthesis, and is also used in the synthesis of other organic compounds. It is also used as a reagent for studying enzyme kinetics and for studying biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
2-(4-Fluorophenoxy) acetic acid is synthesized by refluxing 4-fluoro-phenol with ethyl chloroacetate, resulting in a compound that crystallizes in the monoclinic crystal system. This process offers insights into the molecular stability and reactivity of the compound through crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks, and Density Functional Theory (DFT) studies. These analyses are crucial for understanding the kinetic stability and chemical reactivity of the molecule, making it relevant for various scientific and industrial applications (Prabhuswamy et al., 2021).
Advanced Material Synthesis
The compound is a key intermediate in the synthesis of novel materials, such as disperse dyes and metallomesogenic complexes. Its utility extends to the development of novel styryl dyes with specific fluorescence in solution and dyeing properties on polyester, highlighting its significance in the textile industry. Furthermore, its role in producing copper(II) metallomesogenic complexes signifies its potential in creating advanced materials with unique electrochemical properties (Rangnekar & Sabnis, 2007; Kovganko & Kovganko, 2013).
Drug Synthesis and Pharmacological Research
In pharmacological research, this compound's derivatives are explored for their potential in drug synthesis, particularly as anti-asthma drugs. The enzymatic hydrolysis of its methyl ester variant represents the final step in the production of certain drugs, demonstrating the compound's relevance in developing new therapeutic agents. This enzymatic process underlines the innovative approaches to drug synthesis, offering a green alternative to traditional chemical synthesis methods (Bevilaqua et al., 2004).
Enantioselective Synthesis
The compound plays a crucial role in the enantioselective synthesis of chiral esters, serving as an intermediate in producing specific retinoic acid receptor agonists. This aspect of research underscores the compound's utility in creating enantiomerically pure substances, which are pivotal in the pharmaceutical industry for developing drugs with targeted efficacy and minimized side effects (Patel et al., 2002).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester involves the conversion of 4-fluorophenol to 4-fluoroanisole, followed by the reaction of 4-fluoroanisole with ethyl bromoacetate to form ethyl 2-(4-fluorophenoxy)acetate. Finally, the ethyl 2-(4-fluorophenoxy)acetate is hydrolyzed to obtain 2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester.", "Starting Materials": ["4-fluorophenol", "sodium hydroxide", "iodomethane", "magnesium", "ethyl bromoacetate", "diethyl ether", "hydrochloric acid", "sodium bicarbonate", "water", "sodium chloride", "sodium sulfate"], "Reaction": ["Step 1: Conversion of 4-fluorophenol to 4-fluoroanisole", "4-fluorophenol + sodium hydroxide + iodomethane → 4-fluoroanisole", "Step 2: Reaction of 4-fluoroanisole with ethyl bromoacetate", "4-fluoroanisole + ethyl bromoacetate + magnesium → ethyl 2-(4-fluorophenoxy)acetate", "Step 3: Hydrolysis of ethyl 2-(4-fluorophenoxy)acetate", "ethyl 2-(4-fluorophenoxy)acetate + hydrochloric acid + sodium bicarbonate + water → 2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester + sodium chloride + magnesium sulfate"] } | |
CAS-Nummer |
1346598-92-2 |
Produktname |
2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester |
Molekularformel |
C10H11FO3 |
Molekulargewicht |
202.218 |
IUPAC-Name |
ethyl 2-(2,3,5,6-tetradeuterio-4-fluorophenoxy)acetate |
InChI |
InChI=1S/C10H11FO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3/i3D,4D,5D,6D |
InChI-Schlüssel |
JZLDBMSPNHYJEW-LNFUJOGGSA-N |
SMILES |
CCOC(=O)COC1=CC=C(C=C1)F |
Synonyme |
(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester; (p-Fluorophenoxy-d4)-acetic Acid Ethyl Ester; (4-Fluorophenoxy-d4)acetic Acid Ethyl Ester; Ethyl (4-Fluorophenoxy-d4)acetate; Ethyl 2-(4-Fluorophenoxy-d4)acetate; Ethyl p-Fluorophenoxyacetate-d4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester](/img/structure/B584147.png)
![Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B584148.png)
![[(E,2S,3R)-2-amino-3-hydroxypentadec-4-enyl] dihydrogen phosphate](/img/structure/B584149.png)


![(2Z)-[(Methoxycarbonothioyl)hydrazono]acetic acid](/img/structure/B584158.png)


